2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Overview
Description
2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a complex molecular structure. It contains an indole ring substituted with a fluorine atom, a piperazine ring substituted with a methoxyphenyl group, and an ethanone linker. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One possible route could involve:
Formation of the indole ring: Starting from a suitable precursor, the indole ring can be synthesized and fluorinated using electrophilic aromatic substitution.
Synthesis of the piperazine derivative: The piperazine ring can be synthesized and functionalized with a methoxyphenyl group.
Coupling reaction: The indole and piperazine derivatives can be coupled using a suitable linker, such as ethanone, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom on the indole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of fluorine.
2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the fluorine atom and the methoxyphenyl group in 2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone might confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets.
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-27-20-5-3-2-4-18(20)23-10-12-24(13-11-23)21(26)15-25-9-8-16-6-7-17(22)14-19(16)25/h2-9,14H,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHVBOZIAMQSCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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